BGT226 - 1245537-68-1

BGT226

Catalog Number: EVT-253139
CAS Number: 1245537-68-1
Molecular Formula: C32H29F3N6O6
Molecular Weight: 650.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BGT226 is a potent, orally bioavailable, small-molecule inhibitor that targets both Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [, , , , , , , , ] It functions as a dual inhibitor of these key signaling pathways, which are frequently dysregulated in various cancers. [, , , , , , , , ] BGT226 has demonstrated significant potential as a therapeutic agent in preclinical studies, effectively inhibiting the growth of various cancer cell lines and in vivo tumor models. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Clinical Development: While BGT226 has shown promise in preclinical settings, further clinical trials are necessary to assess its safety, efficacy, and optimal dosing in human cancer patients. [, , , , , , , ]
  • Combination Therapies: Exploring BGT226 in combination with other targeted therapies, chemotherapies, or immunotherapies could enhance its therapeutic efficacy and potentially overcome resistance mechanisms. [, , , , , , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers of response to BGT226 would enable personalized treatment strategies and improve patient outcomes. [, ]
  • Mechanism of Resistance: Understanding the mechanisms of resistance to BGT226 is crucial for developing strategies to overcome treatment resistance and improve long-term efficacy. [, ]
Overview

NVP-BGT226 is a novel compound developed by Novartis Pharma AG, characterized as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This compound, an imidazoquinoline derivative, operates as an ATP-competitive inhibitor, specifically targeting the class I phosphatidylinositol 3-kinase isoforms (p110α, β, δ, and γ) with a notable preference for the α-isoform. Additionally, it inhibits both mTORC1 and mTORC2 catalytic activities, making it a significant agent in cancer therapy research, particularly for tumors exhibiting aberrant activation of the phosphatidylinositol 3-kinase/Akt signaling pathway .

Source

NVP-BGT226 was synthesized and evaluated for its biological activity in various studies focused on its potential as an anticancer agent. The compound has been investigated in preclinical models to assess its efficacy against different cancer types, including pancreatic and head and neck cancers .

Classification

NVP-BGT226 falls under the category of small molecule inhibitors, specifically targeting the signaling pathways involved in cell growth and survival. It is classified as a dual inhibitor due to its ability to simultaneously inhibit both phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways .

Synthesis Analysis

The synthesis of NVP-BGT226 involves several steps that can be categorized into key methodologies:

  1. Starting Materials: The synthesis begins with the use of 6-bromo-4-chloroquinoline hydrochloride and anhydrous potassium iodide in acetonitrile.
  2. Reflux Reaction: The mixture is subjected to reflux conditions for approximately 48 hours to facilitate the formation of intermediates.
  3. Purification: Following the reaction, the product is purified using silica gel column chromatography to isolate NVP-BGT226 in high yield .

The detailed synthetic route involves various reactions such as nitration, chlorination, and amination, which are critical for constructing the imidazoquinoline framework characteristic of this compound .

Molecular Structure Analysis

The molecular structure of NVP-BGT226 can be described using its chemical formula C20H21ClN5OC_{20}H_{21}ClN_5O. The compound features a complex arrangement that includes:

  • Core Structure: The imidazoquinoline core provides the basis for its inhibitory activity.
  • Functional Groups: Presence of chlorine and amine groups contributes to its interaction with target proteins.

Structural Data

  • Molecular Weight: Approximately 380.87 g/mol.
  • NMR Spectroscopy: Structural confirmation is typically performed using 1H^1H NMR and 13C^{13}C NMR techniques .
Chemical Reactions Analysis

NVP-BGT226 undergoes various chemical reactions primarily during its synthesis. Key reactions include:

  1. Nitration: Introduction of nitro groups onto the aromatic ring.
  2. Chlorination: Substitution reactions that introduce chlorine atoms into the structure.
  3. Amination: Formation of amine linkages which are critical for maintaining biological activity.

These reactions are essential for constructing the final active form of NVP-BGT226 that exhibits potent inhibitory effects on target pathways .

Mechanism of Action

The mechanism through which NVP-BGT226 exerts its effects involves inhibition of the phosphatidylinositol 3-kinase/Akt/mTOR signaling pathway. This pathway is crucial for cellular processes such as growth, proliferation, and survival.

Process Details

  1. Inhibition of Phosphatidylinositol 3-Kinase: By binding to the active site of phosphatidylinositol 3-kinase isoforms, NVP-BGT226 prevents phosphorylation events necessary for downstream signaling.
  2. mTOR Inhibition: The compound also inhibits mTOR complexes, leading to reduced protein synthesis and cell cycle arrest.
  3. Induction of Apoptosis: Evidence suggests that treatment with NVP-BGT226 results in increased apoptotic markers in cancer cells, indicating its potential to induce cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics are essential for formulation in drug development.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity profiles indicate interactions with biological macromolecules which are important for its mechanism of action.

Relevant data from studies indicate that NVP-BGT226 maintains efficacy across various concentrations while inducing specific cellular responses related to apoptosis and autophagy .

Applications

NVP-BGT226 has shown promise in scientific research primarily within oncology:

  1. Cancer Therapy: Its ability to inhibit critical pathways involved in tumor growth positions it as a candidate for treating various cancers, including pancreatic and head and neck cancers.
  2. Preclinical Studies: Ongoing research evaluates its effectiveness in vivo using xenograft models to assess tumor growth inhibition.
  3. Combination Therapies: Investigations are underway to explore its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Properties

CAS Number

1245537-68-1

Product Name

NVP-BGT226

IUPAC Name

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Molecular Formula

C32H29F3N6O6

Molecular Weight

650.6 g/mol

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YUXMAKUNSXIEKN-BTJKTKAUSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

Synonyms

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.